N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide
Description
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-24(22,23)16-10-7-14(8-11-16)9-12-18(21)19-13-17(20)15-5-3-2-4-6-15/h7-8,10-11,15,17,20H,2-6,9,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPJKPJLOIEZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C18H25NO4S, and it features functional groups that are significant for its biological activity.
Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies on 4,5-diarylpyrroles demonstrated that anti-inflammatory activity correlates with the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . Given the structural similarities, this compound may also exhibit COX-2 inhibitory effects.
Anticancer Potential
The compound's ability to inhibit specific enzymes involved in cancer pathways suggests potential anticancer activity. For example, compounds targeting COX-2 have been associated with reduced tumor growth in various cancer models. The sulfonyl group in this compound may enhance its interaction with biological targets relevant to cancer therapy.
The proposed mechanism of action for this compound involves:
- Inhibition of COX Enzymes : Similar compounds have shown to selectively inhibit COX-2 while sparing COX-1, leading to reduced inflammation without significant gastrointestinal side effects.
- Modulation of Signal Transduction Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression.
Table 1: Summary of Biological Activities
Case Study: Inhibition of COX-2
A study investigating the anti-inflammatory properties of similar sulfonamide derivatives found that they effectively inhibited COX-2 with IC50 values in the low micromolar range. This suggests that this compound could exhibit comparable inhibitory effects, warranting further investigation into its pharmacological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethylamine Moiety
The ethylamine side chain in the target compound features a 2-cyclohexyl-2-hydroxyethyl group. Key structural analogs include:
- Impact of Cyclohexyl vs. Aromatic Rings : The cyclohexyl group increases steric bulk and lipophilicity compared to the dihydrobenzofuran () or chlorophenyl groups (). This may enhance membrane permeability but reduce aqueous solubility.
Modifications to the Aryl Sulfonyl Group
The 4-methanesulfonylphenyl group in the target compound contrasts with other sulfonyl or aryl substitutions:
- Methanesulfonyl vs. This differs from tert-butylsulfamoyl () or methylphenyl-sulfonyl groups (), which may alter binding affinity or metabolic stability.
- Comparison with Pharmacologically Active Analogs : The WHO-listed Janus kinase inhibitor () shares a methanesulfonyl group but incorporates a pyrimidine-indole core, highlighting how the target compound’s simpler structure may prioritize selectivity for distinct targets .
Pharmacological and Physicochemical Properties
- Methanesulfonyl vs. Chlorophenyl : The target’s methanesulfonyl group may improve hydrogen-bonding capacity compared to chlorophenyl analogs, enhancing target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
